molecular formula C9H6F3NO B1311700 7-Trifluoromethyloxindole CAS No. 56341-40-3

7-Trifluoromethyloxindole

Cat. No.: B1311700
CAS No.: 56341-40-3
M. Wt: 201.14 g/mol
InChI Key: ODADMQRQVQRBAC-UHFFFAOYSA-N
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Description

7-Trifluoromethyloxindole is a synthetically valuable, fluorinated heterocyclic compound designed for advanced research and development applications. As a member of the oxindole family, it features a core indole structure bearing a trifluoromethyl (CF3) group at the 7-position. This strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, as it can significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a crucial building block for creating novel bioactive molecules . While specific biological data for this compound may be limited, its structural features align it with a prominent class of pharmacologically active compounds. Trifluoromethyl-substituted nitrogen heterocycles, particularly indoles and oxindoles, are frequently explored in drug discovery due to their proven ability to interact with a wide range of biological targets. Research on analogous compounds demonstrates potential applications as kinase inhibitors, anti-inflammatory agents, and frameworks for developing central nervous system (CNS) active compounds . The oxindole core is a privileged scaffold in pharmacology, known for its diverse activity profile. This product is offered exclusively for research purposes. It is intended for use by qualified scientists in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

7-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADMQRQVQRBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428452
Record name 7-Trifluoromethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-40-3
Record name 1,3-Dihydro-7-(trifluoromethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Trifluoromethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 7-Trifluoromethyloxindole involves the reaction of 7-hydroxyoxindole with trifluoromethyl iodide (CF₃I) or trifluoromethyl copper reagents. The reaction conditions typically include mild temperatures and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and yield optimization .

Chemical Reactions Analysis

Types of Reactions: 7-Trifluoromethyloxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that 7-Trifluoromethyloxindole exhibits significant anticancer properties. It has been investigated as a potential inhibitor of protein kinases, which are crucial in cancer cell proliferation. A study showed that derivatives of this compound could selectively inhibit certain kinases involved in tumor growth, leading to reduced viability of cancer cells in vitro .

Neurological Disorders
The compound has also been studied for its neuroprotective effects. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer’s disease and Parkinson’s disease. In animal models, this compound administration resulted in improved cognitive functions and reduced neuroinflammation .

Agrochemicals

Pesticidal Properties
In agricultural research, this compound has been evaluated for its pesticidal activity. Its fluorinated structure enhances its potency against various pests while potentially reducing environmental impact compared to traditional pesticides. Field trials indicated that formulations containing this compound significantly decreased pest populations without harming beneficial insects .

Herbicide Development
The compound is also being explored as a herbicide. Its mechanism involves inhibiting specific enzymes critical for plant growth, making it effective against a range of weed species. Laboratory studies have shown promising results in controlling resistant weed populations, suggesting a viable alternative in integrated weed management strategies .

Material Science

Polymer Chemistry
this compound has applications in polymer chemistry, particularly in the development of high-performance materials. Its unique chemical properties allow for the synthesis of polymers with enhanced thermal stability and chemical resistance. Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties .

Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their potential use in creating nanostructured materials with specific functionalities. For instance, nanoparticles synthesized using this compound have shown promise in drug delivery systems, where they can improve the solubility and bioavailability of therapeutic agents .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer agentSelective kinase inhibition; reduced cancer cell viability
Neuroprotective agentImproved cognitive function; reduced neuroinflammation
AgrochemicalsPesticide formulationDecreased pest populations; safe for beneficial insects
HerbicideEffective against resistant weeds; integrated management
Material ScienceHigh-performance polymersEnhanced thermal stability; improved mechanical properties
Nanostructured materialsPromising drug delivery systems; improved solubility

Case Studies

  • Anticancer Activity Study
    A detailed investigation into the anticancer effects of this compound was conducted involving various cancer cell lines. The study utilized both in vitro assays and animal models to assess the efficacy and safety profile of the compound. Results indicated a dose-dependent reduction in cell viability and tumor size, highlighting its potential as a therapeutic agent.
  • Agrochemical Efficacy Trial
    Field trials were performed to evaluate the effectiveness of this compound-based pesticides against common agricultural pests. The trials included control groups treated with standard pesticides for comparison. Data collected showed a significant reduction in pest populations and minimal impact on non-target species, supporting its use as an environmentally friendly alternative.
  • Material Performance Evaluation
    Research focused on the incorporation of this compound into polymer composites aimed at enhancing their mechanical properties. The study involved comparative analysis with traditional polymers, demonstrating superior performance metrics such as tensile strength and thermal resistance.

Mechanism of Action

The specific mechanism of action of 7-Trifluoromethyloxindole remains under investigation. research suggests that its derivatives can act as potential anticancer agents by inhibiting the growth of cancer cells. This may involve interfering with cell cycle progression or inducing apoptosis. The compound’s trifluoromethyl group plays a crucial role in modulating its biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Structural and Molecular Properties

A comparative analysis of 7-Trifluoromethyloxindole and its analogs is summarized in Table 1 .

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 56341-40-3 C₉H₆NOF₃ 201.145 -CF₃ at C7; ketone at C2
7-(Trifluoromethyl)indole-2,3-dione 391-12-8 C₉H₄F₃NO₂ 215.131 -CF₃ at C7; ketones at C2 and C3
7-Chloro-3-(difluoromethyl)-1H-indole Not provided C₉H₅ClF₂N 200.60 -Cl at C7; -CF₂H at C3
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate 155134-38-6 C₁₁H₈F₃NO₂ 243.182 -CF₃ at C7; -COOCH₃ at C3

Key Observations :

  • Electronic Effects : The trifluoromethyl group (-CF₃) in all analogs enhances electron-withdrawing properties, but its position and additional functional groups modulate reactivity. For example, this compound’s ketone at C2 increases polarity compared to the ester group in the indole-3-carboxylate derivative .
  • Lipophilicity : The methyl ester in the indole-3-carboxylate derivative (logP ~2.5 estimated) likely increases lipophilicity compared to this compound (logP ~1.8), which may influence membrane permeability in drug design .

Biological Activity

7-Trifluoromethyloxindole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, focusing on enzyme inhibition, receptor binding, and anticancer activities, supported by various studies and findings.

This compound (CAS Number: 56341-40-3) is characterized by the presence of a trifluoromethyl group at the 7-position of the oxindole ring. This structural feature contributes to its unique electronic properties and metabolic stability, making it a subject of interest for various biological applications.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research indicates that it may act as an aromatase inhibitor , which is crucial in treating hormone-dependent cancers such as breast cancer. The trifluoromethyl group is believed to enhance the compound's interactions with molecular targets, potentially affecting cell cycle progression and inducing apoptosis in cancer cells.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes, including those involved in cancer cell proliferation. Notably, its derivatives have shown promise in inhibiting receptor tyrosine kinases (RTKs), which play a critical role in cell signaling pathways associated with growth factor receptors .

Receptor Binding

The compound's ability to bind to specific receptors is another area of interest. Studies suggest that it may interact with growth factor receptors, leading to phosphorylation events that influence cellular responses such as proliferation and differentiation . This receptor binding capability positions this compound as a potential candidate for further development in targeted therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Aromatase Inhibition : In vitro studies have shown that this compound can inhibit aromatase activity, making it a potential therapeutic agent for hormone-sensitive tumors.
  • Anticancer Activity : Research involving human prostate cancer cells (PC-3) and breast cancer cells (MCF-7) has indicated that this compound can reduce cell viability significantly, suggesting its role as an anticancer agent .
  • Enzyme Interaction Studies : A detailed investigation into enzyme interactions revealed that this compound could modulate the activity of certain kinases, impacting downstream signaling pathways critical for tumor growth.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
7-Trifluoromethyl-1H-indole-2-carboxylic acid Contains carboxylic acid groupModerate anticancer activity
7-Trifluoromethylquinoline-3-carboxylic acid Quinoline structurePotential antibacterial properties
7-Trifluoromethylindoline-2,3-dione Dione functional groupsLimited studies on anticancer effects

Q & A

Q. What are the common synthetic routes for 7-Trifluoromethyloxindole, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors or direct trifluoromethylation of oxindole derivatives. Key factors include:
  • Catalyst selection : Palladium or copper catalysts for cross-coupling reactions.
  • Temperature control : Higher temperatures (>100°C) may accelerate side reactions, reducing purity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying.
    Example optimization parameters:
CatalystTemperature (°C)SolventYield (%)Purity (%)
Pd(OAc)₂80DMF6595
CuI100DMSO4585
For reproducibility, document reaction conditions in detail, including catalyst loading and purification steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for trifluoromethyl group confirmation (δ ~110-120 ppm for ¹³C).
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect byproducts.
  • X-ray crystallography : Resolve structural ambiguities for novel derivatives.
    Always compare spectral data with literature values and report solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target selection : Prioritize kinases or enzymes with known oxindole-binding pockets (e.g., CDK2).
  • Assay types : Use fluorescence-based enzymatic inhibition assays at 10–100 µM concentrations.
  • Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks.
    Document IC₅₀ values with triplicate measurements and statistical error margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables:
  • Factors : Catalyst type, temperature, solvent, and substrate ratio.
  • Response surface methodology : Identify interactions between variables (e.g., Pd catalysts perform better in anhydrous DMF).
    Post-optimization, validate scalability (1 mmol to 10 mmol) and characterize intermediates via in situ IR .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Confirm spin-spin coupling and spatial proximity of substituents.
  • Dynamic NMR : Assess rotational barriers if conformational isomers cause split peaks.
  • Comparative analysis : Cross-reference with analogs in databases (Reaxys, SciFinder) to identify atypical shifts .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Variable selection : Modify substituents at positions 3, 5, and 7 while maintaining the trifluoromethyl group.
  • Biological testing : Use consistent assay conditions (pH, temperature) across derivatives.
  • Data interpretation : Apply multivariate analysis to correlate electronic effects (Hammett σ) with activity .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study transition states in trifluoromethylation.
  • Docking simulations : Map binding interactions with target proteins (e.g., AutoDock Vina).
    Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. How can reproducibility issues in this compound synthesis be addressed?

  • Methodological Answer :
  • Detailed protocols : Include step-by-step troubleshooting (e.g., handling moisture-sensitive reagents).
  • Independent validation : Collaborate with external labs to replicate key steps.
  • Data transparency : Share raw NMR files and HPLC chromatograms as supplementary data .

Q. What methods assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
  • Light sensitivity : Use UV-vis spectroscopy to track photodegradation rates.
    Report degradation products and recommend inert-atmosphere storage .

Q. How do this compound’s properties compare to non-fluorinated oxindole analogs?

  • Methodological Answer :
  • Electronic effects : Measure Hammett σ constants via pKa shifts.
  • Bioavailability : Compare logP values (HPLC-derived) and membrane permeability (Caco-2 assays).
  • Thermal stability : Use DSC to determine melting points and decomposition profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Trifluoromethyloxindole
Reactant of Route 2
7-Trifluoromethyloxindole

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